An In-depth Technical Guide to the Chemical Synthesis of Imazalil: Pathways and Intermediates
An In-depth Technical Guide to the Chemical Synthesis of Imazalil: Pathways and Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the primary chemical synthesis pathways for Imazalil, a widely used imidazole fungicide. The document outlines the strategic approaches to constructing the Imazalil molecule, focusing on key chemical transformations and the isolation of critical intermediates. Experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
Imazalil, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a systemic fungicide with broad-spectrum activity against a variety of fungi affecting fruits, vegetables, and ornamentals. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The synthesis of Imazalil can be achieved through several routes, with the most common and industrially relevant pathways commencing from either 2',4'-dichloroacetophenone or 2,4-dichlorophenylacetonitrile. This guide will focus on the more extensively documented pathway originating from 2',4'-dichloroacetophenone, providing a step-by-step analysis of the synthesis and its intermediates.
Primary Synthesis Pathway: From 2',4'-Dichloroacetophenone
A prevalent and well-documented synthetic route to Imazalil begins with the readily available starting material, 2',4'-dichloroacetophenone. This pathway involves a three-step process: bromination of the acetophenone, subsequent reaction with imidazole and reduction, and a final etherification to yield the target molecule.
Step 1: Bromination of 2',4'-Dichloroacetophenone
The initial step involves the alpha-bromination of 2',4'-dichloroacetophenone to produce ω-bromo-2',4'-dichloroacetophenone. This reaction is a classic example of electrophilic alpha-substitution of a ketone.
Experimental Protocol:
In a suitable reaction vessel, 2',4'-dichloroacetophenone (50.5 g, 0.267 mol) is dissolved in methanol (100 g). To this solution, bromine (43.4 g, 0.267 mol) is added dropwise while maintaining the reaction temperature between 45 and 50°C[1]. Upon completion of the addition, the methanol is removed under reduced pressure. The resulting concentrate is then dissolved in toluene (120 g) and washed with water (3 x 100 ml). Finally, the toluene is distilled off under reduced pressure to yield crude ω-bromo-2',4'-dichloroacetophenone as a brown oil (68.0 g, 0.254 mol)[1].
Step 2: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
The second step involves the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole, followed by the reduction of the carbonyl group to a hydroxyl group, yielding the key intermediate α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Experimental Protocol:
In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (the product from the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole) is suspended in 300 mL of methanol. Potassium borohydride is added in portions, and the mixture is slowly heated to reflux. The reaction is stirred for an additional hour after the reflux begins, with the progress monitored by thin-layer chromatography. Upon completion, the methanol is removed by distillation under reduced pressure. The concentrate is then acidified to pH 4-5 with a 5% hydrochloric acid solution and filtered. The filtrate is subsequently neutralized to pH 7-8 with a 5% sodium bicarbonate solution, leading to the precipitation of a white solid. This solid is collected by filtration, washed with water, dried, and recrystallized to afford 93.1 g (90.5% yield) of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol with a melting point of 134-135°C[2].
Step 3: Etherification to Imazalil
The final step is the O-alkylation of the alcohol intermediate with an allyl halide, typically allyl bromide, via a Williamson ether synthesis. This reaction is carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Experimental Protocol:
To a solution of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, allyl bromide is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Imazalil is then purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Imazalil via the 2',4'-dichloroacetophenone pathway.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield | Reference |
| 1. Bromination | 2',4'-Dichloroacetophenone, Bromine | Methanol, Toluene | 45-50 | ~95% (crude) | [1] |
| 2. Imidazole Addition & Reduction | 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | Methanol, Potassium borohydride, HCl, NaHCO₃ | Reflux | 90.5% | [2] |
| 3. Etherification | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, Allyl bromide | NaH, THF/DMF | 0 to RT | - | - |
Note: The yield for the etherification step is not explicitly stated in the referenced literature but is expected to be high under standard Williamson ether synthesis conditions.
Synthesis Pathway Visualization
The following diagrams illustrate the chemical synthesis pathway of Imazalil starting from 2',4'-dichloroacetophenone.
Caption: Synthesis of Imazalil from 2',4'-Dichloroacetophenone.
Alternative Synthesis Pathway: From 2,4-Dichlorophenylacetonitrile
An alternative industrial synthesis of Imazalil begins with 2,4-dichlorophenylacetonitrile. This method involves the formation of an ether-linked intermediate followed by cyclization to form the imidazole ring.
General Overview:
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Ether Formation: 2,4-Dichlorophenylacetonitrile is reacted with allyl alcohol under basic conditions to form an ether-linked intermediate.
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Cyclization: The resulting intermediate undergoes cyclization with a source of imidazole, such as formamide, in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF), to yield Imazalil.
While this pathway is industrially significant, detailed, publicly available experimental protocols with specific quantitative data are less common compared to the acetophenone route.
Caption: Alternative synthesis of Imazalil from 2,4-Dichlorophenylacetonitrile.
Conclusion
The chemical synthesis of Imazalil is a multi-step process that can be efficiently achieved through well-established organic chemistry principles. The pathway commencing from 2',4'-dichloroacetophenone is thoroughly described in the literature, offering a reliable and reproducible route to this important fungicide. This guide provides the essential technical details, including experimental protocols and key intermediates, to aid researchers and professionals in their work related to Imazalil and other similar imidazole-based compounds. Further optimization of reaction conditions, particularly in the final etherification step, could lead to improved yields and a more sustainable manufacturing process.
